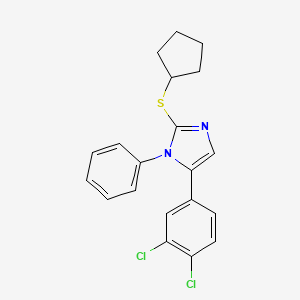

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Description

2-(Cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a phenyl group at position 1, a cyclopentylsulfanyl moiety at position 2, and a 3,4-dichlorophenyl substituent at position 5 of the imidazole core. Imidazole derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties.

For example, chlorination reactions using SOCl₂ are common for introducing chloromethyl groups, as seen in related imidazole compounds .

Properties

IUPAC Name |

2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2S/c21-17-11-10-14(12-18(17)22)19-13-23-20(25-16-8-4-5-9-16)24(19)15-6-2-1-3-7-15/h1-3,6-7,10-13,16H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCAQJNOMPPHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the phenyl, dichlorophenyl, and cyclopentylsulfanyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazole derivatives have significant anticancer properties. Studies have demonstrated that compounds similar to 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole can inhibit tumor growth by interfering with cellular processes such as tubulin polymerization. For instance, novel imidazole derivatives have been shown to effectively treat drug-resistant tumors by targeting the colchicine binding site on tubulin .

Indoleamine 2,3-Dioxygenase Inhibition

Indoleamine 2,3-dioxygenase (IDO) is a critical enzyme involved in immune regulation and tumor progression. Compounds derived from imidazoles have been studied for their ability to inhibit IDO activity. A systematic study of 4-phenyl-imidazole derivatives revealed that modifications to the imidazole ring could enhance potency against IDO, suggesting potential applications for treating cancers characterized by immune suppression .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The structural features of this compound may enhance its efficacy against various pathogens. Research has indicated that modifications in the imidazole structure can lead to increased antibacterial and antifungal activities .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a series of imidazole derivatives against melanoma cell lines. Results showed that certain modifications led to enhanced potency and improved solubility compared to traditional chemotherapeutics. The compound demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Immune Modulation

In another investigation focusing on IDO inhibitors, researchers synthesized various imidazole derivatives and assessed their impact on immune responses in cancer models. The findings indicated that these compounds not only inhibited tumor growth but also modulated the immune microenvironment favorably .

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopentylsulfanyl group can modulate the compound’s overall stability and solubility. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Donating vs. Electron-Withdrawing Groups: The sulfanyl group in the target compound may act as a weak electron donor, stabilizing the imidazole ring against electrophilic attack. This contrasts with the nitro group in the reference compound, which deactivates the ring toward electrophilic substitution .

- Metabolic Stability : The cyclopentylsulfanyl group may reduce oxidative metabolism compared to smaller alkyl or chloromethyl groups, as seen in the reference compound.

Biological Activity

2-(Cyclopentylsulfanyl)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be depicted as follows:

- Molecular Formula : CHClNS

- Molecular Weight : 353.29 g/mol

The imidazole ring is known for its role in various biological processes, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole moiety is often involved in the inhibition of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer progression .

- Receptor Interaction : Compounds with similar structures have been shown to interact with neuropeptide Y receptors, potentially influencing appetite regulation and energy metabolism .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound and related analogs:

Study 1: IDO Inhibition

A study investigated the inhibition of IDO by imidazole derivatives, including our compound of interest. It was found that modifications to the imidazole ring significantly enhanced binding affinity to the active site, leading to increased inhibition rates. The study concluded that such compounds could restore immune function in cancer patients by preventing tumor-induced immune suppression .

Study 2: Neuropeptide Y Receptor Antagonism

In another research effort, a series of imidazole derivatives were synthesized and evaluated for their antagonistic effects on neuropeptide Y receptors. The results indicated that the introduction of cyclopentylsulfanyl groups improved selectivity and potency against the Y5 receptor, suggesting potential applications in obesity treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.